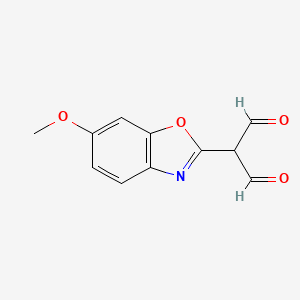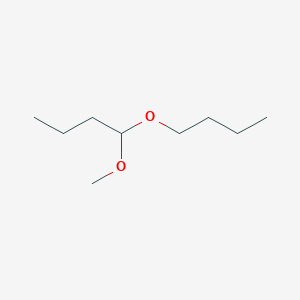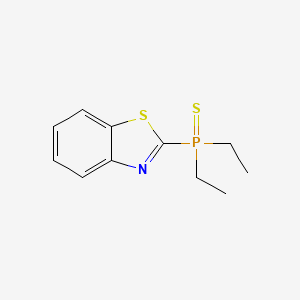
2-(Diethylphosphorothioyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylphosphorothioyl)-1,3-benzothiazole is an organophosphorus compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzothiazole ring substituted with a diethylphosphorothioyl group, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylphosphorothioyl)-1,3-benzothiazole typically involves the reaction of O,O’-diethyl thiophosphoric acids with benzyl halides in the presence of a base. This method provides a direct route to phosphorothioates via the formation of O,O’-diethyl thiophosphate anion . Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of microwave irradiation in industrial settings has been explored to enhance reaction rates and reduce energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylphosphorothioyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Diethylphosphorothioyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pesticides and as a stabilizer in polymer manufacturing
Wirkmechanismus
The mechanism of action of 2-(Diethylphosphorothioyl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The diethylphosphorothioyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylphosphorothioyl)-1,3-benzoxazole
- 2-(Diethylphosphorothioyl)-1,3-benzimidazole
- 2-(Diethylphosphorothioyl)-1,3-thiazole
Uniqueness
2-(Diethylphosphorothioyl)-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzothiazole ring enhances its stability and allows for diverse functionalization, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
116089-68-0 |
|---|---|
Molekularformel |
C11H14NPS2 |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
1,3-benzothiazol-2-yl-diethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H14NPS2/c1-3-13(14,4-2)11-12-9-7-5-6-8-10(9)15-11/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
YQVFPDKCGHTTAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=S)(CC)C1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
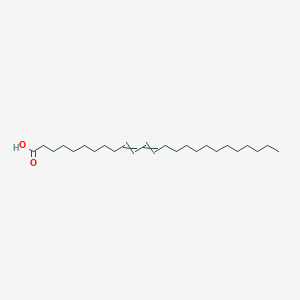
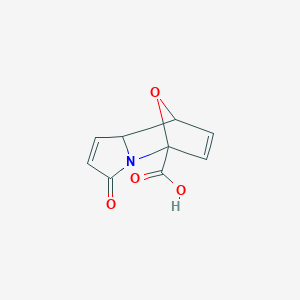

![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
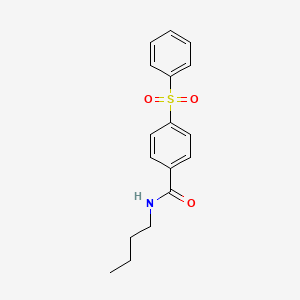

![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
